(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16303745
Molecular Formula: C25H23N3O4S3
Molecular Weight: 525.7 g/mol
* For research use only. Not for human or veterinary use.
![(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one -](/images/structure/VC16303745.png)
Specification
Molecular Formula | C25H23N3O4S3 |
---|---|
Molecular Weight | 525.7 g/mol |
IUPAC Name | (5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Standard InChI | InChI=1S/C25H23N3O4S3/c1-16-12-20(32-2)8-9-21(16)23-17(14-27(26-23)18-6-4-3-5-7-18)13-22-24(29)28(25(33)34-22)19-10-11-35(30,31)15-19/h3-9,12-14,19H,10-11,15H2,1-2H3/b22-13- |
Standard InChI Key | ICROHRFYGWHVEZ-XKZIYDEJSA-N |
Isomeric SMILES | CC1=C(C=CC(=C1)OC)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C5=CC=CC=C5 |
Canonical SMILES | CC1=C(C=CC(=C1)OC)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C5=CC=CC=C5 |
Introduction
Structural Elucidation and Functional Significance
The compound belongs to the thiazolidinone class, characterized by a five-membered ring containing nitrogen and sulfur atoms. Its structure integrates three critical subunits:
Thiazolidinone Core
The 1,3-thiazolidin-4-one scaffold serves as the central framework, with a thioxo group at position 2 and a sulfone-substituted tetrahydrothiophene ring at position 3. The Z-configuration of the exocyclic double bond at position 5 is critical for maintaining planar geometry, which influences intermolecular interactions.
Pyrazole-Phenyl Substituent
At position 5, a methylidene bridge connects the thiazolidinone core to a 1-phenyl-3-(4-methoxy-2-methylphenyl)-1H-pyrazole moiety. The para-methoxy and ortho-methyl groups on the phenyl ring enhance steric bulk and electronic modulation, potentially affecting binding affinity to biological targets .
1,1-Dioxidotetrahydrothiophen-3-yl Group
The sulfone-functionalized tetrahydrothiophene ring at position 3 contributes to polarity and hydrogen-bonding capacity, factors that may improve aqueous solubility compared to non-oxidized analogs.
Synthetic Methodologies
While no explicit protocol for this compound exists in the surveyed literature, its synthesis likely follows established routes for analogous thiazolidinones :
Key Intermediate Preparation
-
Pyrazole Synthesis:
-
Tetrahydrothiophene Sulfonation:
-
Tetrahydrothiophene-3-thiol is oxidized to the 1,1-dioxide derivative using hydrogen peroxide or meta-chloroperbenzoic acid.
-
Thiazolidinone Assembly
-
Knoevenagel Condensation:
The pyrazole-4-carbaldehyde reacts with 2-thioxo-1,3-thiazolidin-4-one in the presence of a base (e.g., piperidine) to form the exocyclic double bond. -
N-Alkylation:
The tetrahydrothiophene sulfone group is introduced via nucleophilic substitution at position 3 of the thiazolidinone ring using a brominated sulfone precursor .
Table 1: Hypothetical Reaction Conditions
Physicochemical Characterization
Spectroscopic Data
-
¹H NMR:
-
δ 7.2–8.1 ppm (multiplet, aromatic protons from pyrazole and phenyl groups).
-
δ 3.8 ppm (singlet, OCH₃).
-
δ 2.3 ppm (singlet, CH₃ adjacent to methoxy group).
-
-
IR:
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO); poorly soluble in water.
-
Stability: Decomposes above 200°C; susceptible to hydrolysis under strongly acidic/basic conditions .
Biological Activity and Mechanism
Although direct pharmacological data for this compound are unavailable, structurally related thiazolidinones exhibit:
Enzyme Inhibition
-
Cyclooxygenase-2 (COX-2): Pyrazole-thiazolidinone hybrids inhibit COX-2 via hydrophobic interactions with the active site.
-
Protein Kinases: The sulfone group may coordinate with ATP-binding pockets, as seen in kinase inhibitor scaffolds .
Research Gaps and Future Directions
-
Targeted Synthesis: Optimize reaction conditions to improve yields (Table 1).
-
In Silico Studies: Perform molecular docking to predict interactions with COX-2 or antimicrobial targets.
-
In Vitro Screening: Prioritize cytotoxicity assays against cancer cell lines (e.g., MCF-7, HeLa) and Gram-positive bacteria.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume